molecular formula C27H56N2O7 B12777451 N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid CAS No. 83542-86-3

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Katalognummer: B12777451
CAS-Nummer: 83542-86-3
Molekulargewicht: 520.7 g/mol
InChI-Schlüssel: ORWKHGBQQYXYCX-AJYBJSBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a complex organic compound with a molecular formula of C27H56N2O7 and a molecular weight of 520.74 g/mol . This compound is characterized by its unique structure, which includes a long aliphatic chain and multiple hydroxyl groups, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality material suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, which can be further utilized in various chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various research purposes.

    Biology: It is utilized in the study of cell membrane interactions and as a potential therapeutic agent due to its unique structural properties.

    Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

    Industry: It finds applications in the production of surfactants, emulsifiers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into cell membranes, affecting membrane fluidity and permeability. Additionally, the multiple hydroxyl groups enable interactions with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is unique due to its combination of a long aliphatic chain and multiple hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

83542-86-3

Molekularformel

C27H56N2O7

Molekulargewicht

520.7 g/mol

IUPAC-Name

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C21H44N2.C6H12O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;7-1-2(8)3(9)4(10)5(11)6(12)13/h9-10,23H,2-8,11-22H2,1H3;2-5,7-11H,1H2,(H,12,13)/b10-9-;/t;2-,3-,4+,5-/m.1/s1

InChI-Schlüssel

ORWKHGBQQYXYCX-AJYBJSBJSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCNCCCN.C(C(C(C(C(C(=O)O)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.